3-Fluoro-4-methoxypyridine-2-carboxylic acid

Descripción

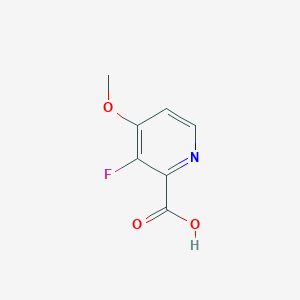

3-Fluoro-4-methoxypyridine-2-carboxylic acid (CAS: 1256810-60-2) is a fluorinated pyridine derivative with the molecular formula C₇H₆FNO₃ and a molecular weight of 171.13 g/mol . The compound features a pyridine ring substituted with a fluorine atom at position 3, a methoxy group (-OCH₃) at position 4, and a carboxylic acid (-COOH) group at position 2. This arrangement confers distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Propiedades

IUPAC Name |

3-fluoro-4-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-4-2-3-9-6(5(4)8)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAUYYVOWXZNPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256810-60-2 | |

| Record name | 3-fluoro-4-methoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxypyridine-2-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method involves the reaction of 3-bromo-4-methoxypyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, replacing the bromine atom with a fluorine atom.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-4-methoxypyridine-2-carboxylic acid can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium fluoride (KF) in DMF.

Esterification: Alcohols in the presence of acid catalysts.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Esterification: Formation of esters of this compound.

Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Fluoro-4-methoxypyridine-2-carboxylic acid serves as a versatile building block in the synthesis of bioactive compounds. It is particularly noted for its role in the development of inhibitors for various biological targets, including enzymes and receptors involved in disease processes.

Synthesis of Therapeutic Agents

The compound has been utilized in synthesizing inhibitors of plasma kallikrein, a serine protease implicated in conditions such as diabetic retinopathy and hereditary angioedema. Research indicates that derivatives of this compound exhibit selectivity for plasma kallikrein, making them promising candidates for therapeutic applications .

Anticancer Activity

In recent studies, derivatives of this compound have shown potential anticancer properties. For example, modifications to the pyridine structure have led to compounds that demonstrate efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . These findings suggest that this compound could be pivotal in developing new cancer therapies.

Chemical Properties and Reactivity

The chemical structure of this compound allows for various chemical transformations, enhancing its utility in synthetic chemistry.

Reactivity as an Intermediate

This compound can be transformed into more reactive derivatives, such as benzoyl chloride, facilitating further synthetic applications like Friedel-Craft acylation reactions . Such transformations are crucial for expanding the library of compounds that can be synthesized from this building block.

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound in drug development:

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-methoxypyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparación Con Compuestos Similares

Key Properties :

- Storage : Sealed in dry conditions at room temperature .

- Hazards : Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Comparison with Structural Analogs

The following table and analysis highlight key differences between 3-fluoro-4-methoxypyridine-2-carboxylic acid and related compounds:

Structural and Functional Insights:

Positional Isomerism: Compared to 3-fluoro-2-methoxypyridine-4-carboxylic acid (), the target compound differs in substituent positions.

Hydroxy vs. Fluoro Substitution: Replacing fluorine with a hydroxy group (as in 3-hydroxy-4-methoxypyridine-2-carboxylic acid, ) increases polarity and hydrogen-bond donor capacity, which could enhance water solubility but reduce metabolic stability .

Functional Group Variations :

- The amide derivative () replaces the carboxylic acid with an amide group, reducing acidity and altering pharmacokinetic properties (e.g., bioavailability) .

- The biphenyl derivative 4-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine () introduces a second aromatic ring and hydroxyl group, expanding π-π stacking interactions but increasing molecular weight and complexity .

Research Implications and Trends

- Pharmaceutical Relevance : Fluorine and methoxy groups are common in drug design; the target compound’s structure aligns with kinase inhibitors or antibiotic scaffolds. Its positional isomer () may exhibit divergent bioactivity due to altered electronic profiles .

- Safety Profile : The compound’s hazard warnings (H302, H315) underscore the importance of handling protocols compared to less hazardous analogs like the hydroxy derivative () .

Actividad Biológica

3-Fluoro-4-methoxypyridine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and applications based on recent research findings.

The compound features a pyridine ring substituted with a fluorine atom and a methoxy group, along with a carboxylic acid functional group. This unique combination enhances its chemical reactivity and biological interactions. The fluorine atom is known to improve binding affinity to biological targets, while the methoxy group can influence solubility and metabolic stability.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom is believed to enhance the compound's binding affinity, making it a valuable scaffold in drug design.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may modulate receptor activity, influencing various signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have indicated that the compound exhibits cytotoxic effects against several cancer cell lines, including ovarian and colorectal cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also demonstrated antibacterial activity, making it a candidate for agrochemical applications. Its ability to inhibit bacterial growth suggests potential use in crop protection products.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study, this compound was tested against human ovarian cancer cell lines (A2780cisR). The results indicated significant cytotoxicity at concentrations as low as 10 µM, with mechanisms involving caspase activation leading to apoptosis .

Comparative Analysis

When compared to similar compounds such as 2-Fluoropyridine and 4-Fluoropyridine, this compound exhibits unique properties due to the combination of functional groups that enhance its biological activity.

Table 2: Comparison with Similar Compounds

| Compound | Key Functional Groups | Notable Activity |

|---|---|---|

| 2-Fluoropyridine | Fluorine | Moderate enzyme inhibition |

| 3-Fluoropyridine | Fluorine | Limited biological activity |

| This compound | Fluorine, Methoxy, Carboxylic Acid | High cytotoxicity in cancer cells |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-fluoro-4-methoxypyridine-2-carboxylic acid, and how can reaction conditions be optimized?

- The synthesis of pyridine carboxylic acid derivatives often involves multi-step reactions, including halogenation, methoxylation, and carboxylation. For example, describes a method using anhydrous tetrahydrofuran (THF) and HCl/dioxane for cyclization and purification . Similar protocols can be adapted, with adjustments to substituent positions. Key parameters to optimize include solvent polarity (e.g., acetone/ethanol mixtures for solubility ), temperature (room temperature for stability ), and stoichiometry of reagents.

Q. Which analytical techniques are recommended for characterizing this compound?

- Essential characterization methods include:

-

Elemental analysis (to confirm purity and composition, as in ).

-

NMR spectroscopy (¹H/¹³C and ¹⁹F for verifying substitution patterns, as shown in for related compounds ).

-

Mass spectrometry (e.g., ESI-MS for molecular weight confirmation ).

-

HPLC (for purity assessment, with protocols in achieving >95% purity ).

Parameter Value Reference Molecular Weight 171.13 g/mol CAS Number 1256810-60-2 Storage Conditions Sealed, dry, room temperature

Q. How does the fluorine and methoxy substituent influence the compound’s stability and reactivity?

- The fluoro group increases electron-withdrawing effects, enhancing resistance to oxidation but making the compound susceptible to nucleophilic substitution . The methoxy group provides steric hindrance and modulates solubility in polar solvents (e.g., acetone/ethanol mixtures ). Stability under ambient conditions is confirmed in , which recommends storage at room temperature .

Q. What are the primary applications of this compound in early-stage drug discovery?

- Pyridine carboxylic acids are widely used as building blocks for kinase inhibitors and enzyme-targeting agents (e.g., analogues in and show activity in hyper-proliferative disorders ). The carboxylic acid moiety facilitates hydrogen bonding with biological targets, while fluorine enhances metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Discrepancies may arise from differences in assay conditions (e.g., pH, solvent) or impurity profiles . For example, highlights the importance of HPLC purity (>97%) in biological evaluations . Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and characterize batches via elemental analysis and mass spectrometry .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Docking studies using the SMILES notation (

C1=CC(=CC=C1OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O)Fin ) can model binding to enzymes like kinases. DFT calculations assess electronic effects of fluorine and methoxy groups on charge distribution . Tools like PubChem’s 3D conformer library (referenced in ) aid in structure-activity relationship (SAR) analysis.

Q. What methodologies improve yield in large-scale synthesis?

- demonstrates solid dispersion techniques (e.g., PVP-25 polymer matrices) to enhance solubility and reaction efficiency . For carboxylation steps, microwave-assisted synthesis or flow chemistry can reduce reaction times. Optimize stoichiometry using Design of Experiments (DoE) to minimize byproducts.

Q. How do structural modifications (e.g., replacing fluorine with other halogens) affect biological activity?

- Comparative studies in and show that chlorine increases lipophilicity (enhancing membrane permeability), while trifluoromethyl groups improve target affinity . Synthesize derivatives via Pd-catalyzed cross-coupling (as in ) and evaluate using standardized bioassays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.